molecular formula C24H20ClN5O3 B2914834 3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(furan-2-yl)methyl]propanamide CAS No. 902960-84-3

3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(furan-2-yl)methyl]propanamide

Cat. No.: B2914834
CAS No.: 902960-84-3
M. Wt: 461.91
InChI Key:
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Description

The compound is a complex organic molecule that contains several functional groups, including a triazole ring and a quinazolinone ring . Triazole compounds are significant heterocycles that exhibit broad biological activities . Quinazolinones are also known for their diverse pharmacological activities .


Synthesis Analysis

While specific synthesis methods for this compound are not available, triazole derivatives are typically synthesized via aromatic nucleophilic substitution . The synthesis of similar compounds often involves the reaction of amines with other organic compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using spectroscopic techniques such as IR, NMR, and mass spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. Triazole compounds, for example, are known to undergo a variety of reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques. For similar compounds, properties such as melting point and molecular weight can be determined .

Scientific Research Applications

H1-antihistaminic Activity

A series of compounds structurally related to the one have been synthesized and evaluated for their H1-antihistaminic activity. These compounds have shown significant efficacy in protecting animals from histamine-induced bronchospasm, indicating their potential as novel H1-antihistaminic agents. For instance, compounds with modifications in the triazoloquinazoline structure demonstrated potent antihistaminic activity with minimal sedative effects compared to traditional antihistamines like chlorpheniramine maleate, suggesting their utility in allergy treatment without the drawback of sedation [Gobinath et al., 2015].

Adenosine Receptor Antagonism

The triazoloquinazoline structure has been explored for its affinity towards adenosine receptors, notably the A3 receptor subtype. Modifications to the core structure have resulted in derivatives with high potency and selectivity for human A3 receptors. This selectivity suggests potential therapeutic applications in conditions modulated by adenosine receptor activity, such as cardiovascular diseases, inflammatory diseases, and cancer [Kim et al., 1996].

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Triazole compounds are known to form a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .

Future Directions

Future research could involve further exploration of the compound’s potential biological activities, as well as optimization of its synthesis process. Given the biological activities of similar compounds, this compound could have potential applications in medicinal chemistry .

Properties

IUPAC Name

3-[4-[(2-chlorophenyl)methyl]-5-oxo-3,3a,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(furan-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28ClN5O3/c25-19-9-3-1-6-16(19)15-29-23(32)18-8-2-4-10-20(18)30-21(27-28-24(29)30)11-12-22(31)26-14-17-7-5-13-33-17/h1,3,5-7,9,13,18,20,24,28H,2,4,8,10-12,14-15H2,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVAHRVXQMBGRMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(=O)N(C3N2C(=NN3)CCC(=O)NCC4=CC=CO4)CC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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